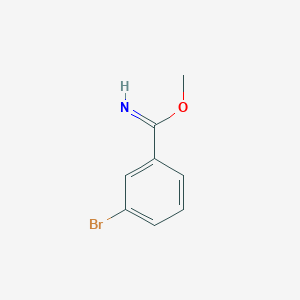Methyl 3-bromobenzene-1-carboximidate
CAS No.: 785719-23-5
Cat. No.: VC4376154
Molecular Formula: C8H8BrNO
Molecular Weight: 214.062
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 785719-23-5 |
|---|---|
| Molecular Formula | C8H8BrNO |
| Molecular Weight | 214.062 |
| IUPAC Name | methyl 3-bromobenzenecarboximidate |
| Standard InChI | InChI=1S/C8H8BrNO/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5,10H,1H3 |
| Standard InChI Key | LRFHACQUFBUNBT-UHFFFAOYSA-N |
| SMILES | COC(=N)C1=CC(=CC=C1)Br |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
Methyl 3-bromobenzene-1-carboximidate is systematically named methyl 3-bromobenzenecarboximidate under IUPAC guidelines . Alternative synonyms include methyl 3-bromobenzimidate and KGB71923 . Its molecular formula, C₈H₈BrNO, reflects a benzene ring substituted with a bromine atom at the 3-position and a methoxy-imino (-OC(=NH)-) group at the 1-position .
Structural Representation
The compound’s 2D structure is defined by the SMILES notation COC(=N)C1=CC(=CC=C1)Br , while its InChIKey LRFHACQUFBUNBT-UHFFFAOYSA-N provides a unique identifier for database searches . The 3D conformation reveals a planar aromatic ring with the imidate and bromine groups occupying meta positions, minimizing steric hindrance .
Table 1: Key Identifiers of Methyl 3-Bromobenzene-1-Carboximidate
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 3-bromobenzene-1-carboximidate typically begins with 3-bromobenzoic acid derivatives. A common method involves the Pinner reaction, where a nitrile intermediate reacts with anhydrous methanol under acidic conditions to form the imidate . Key steps include:
-
Bromination: Introduction of bromine to the benzene ring via electrophilic substitution.
-
Nitrile Formation: Conversion of the carboxylic acid group to a nitrile using reagents such as thionyl chloride (SOCl₂) followed by ammonia.
-
Imidate Synthesis: Reaction of the nitrile with methanol in the presence of HCl gas, yielding the target imidate.
Reactions are conducted under inert atmospheres (e.g., nitrogen or argon) to prevent moisture-induced hydrolysis .
Purification and Yield Optimization
Crude product purification employs techniques such as column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Reported yields range from 65–80%, depending on reaction scale and purification efficiency.
Physicochemical Properties
Computed Properties
PubChem’s computational data provides insights into the compound’s behavior:
-
Hydrogen Bond Donor/Acceptor Count: 1 donor (NH) and 2 acceptors (N, O) .
-
Topological Polar Surface Area (TPSA): 33.1 Ų, suggesting moderate solubility in polar solvents .
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 2.6 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 2 | |
| TPSA | 33.1 Ų | |
| Heavy Atom Count | 11 |
Solubility and Stability
The compound is a liquid at room temperature and should be stored at +4°C to prevent degradation . Solubility data in common solvents (e.g., DMSO, ethanol) remains unreported, but its lipophilicity suggests preferential solubility in organic solvents like dichloromethane or ethyl acetate.
Reactivity and Applications in Organic Synthesis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups. For example, palladium-catalyzed coupling with boronic acids yields biaryl derivatives, valuable in drug discovery.
Imidate Functional Group Reactivity
The imidate group (-OC(=NH)-) participates in:
-
Hydrolysis: Forms amides or carboxylic acids under acidic or basic conditions.
-
Aminolysis: Reacts with amines to produce amidines, intermediates in heterocycle synthesis .
-
Cyclization: Intramolecular reactions with neighboring functional groups yield pyrrolidines or piperidines.
Table 3: Synthetic Applications of Methyl 3-Bromobenzene-1-Carboximidate
| Application | Reaction Type | Product |
|---|---|---|
| Suzuki Coupling | Cross-Coupling | Biaryl Derivatives |
| Aminolysis | Nucleophilic Attack | Amidines |
| Acid-Catalyzed Hydrolysis | Hydrolysis | Carboxylic Acids |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume